molecular formula C16H36ClN8O4P B8502086 Phosphonium, tetrakis((methyl((methylamino)carbonyl)amino)methyl)-,chloride CAS No. 69248-03-9

Phosphonium, tetrakis((methyl((methylamino)carbonyl)amino)methyl)-,chloride

Cat. No. B8502086
CAS RN: 69248-03-9
M. Wt: 470.9 g/mol
InChI Key: VHQVWKMACIQQIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonium, tetrakis((methyl((methylamino)carbonyl)amino)methyl)-,chloride is a useful research compound. Its molecular formula is C16H36ClN8O4P and its molecular weight is 470.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phosphonium, tetrakis((methyl((methylamino)carbonyl)amino)methyl)-,chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphonium, tetrakis((methyl((methylamino)carbonyl)amino)methyl)-,chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

69248-03-9

Product Name

Phosphonium, tetrakis((methyl((methylamino)carbonyl)amino)methyl)-,chloride

Molecular Formula

C16H36ClN8O4P

Molecular Weight

470.9 g/mol

IUPAC Name

tetrakis[[methyl(methylcarbamoyl)amino]methyl]phosphanium;chloride

InChI

InChI=1S/C16H35N8O4P.ClH/c1-17-13(25)21(5)9-29(10-22(6)14(26)18-2,11-23(7)15(27)19-3)12-24(8)16(28)20-4;/h9-12H2,1-8H3,(H3-,17,18,19,20,25,26,27,28);1H

InChI Key

VHQVWKMACIQQIM-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N(C)C[P+](CN(C)C(=O)NC)(CN(C)C(=O)NC)CN(C)C(=O)NC.[Cl-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of THPC (9.53 g, 0.05 mol), 1,3-dimethylurea (17.62 g, 0.20 mol), and toluene (75 ml) was heated to reflux in an apparatus fitted with a Dean-Stark trap for azeotropic removal of the water. The mixture was held at reflux until the evolution of water ceased; 3.7 ml (0.20 mol) was collected in 1 hr., and no more passed over in the next hr. The product, which had separated during the reaction as a mass of white solids, was broken up, triturated under toluene, filtered, and dried, giving 22.88 g (97.2%) of tetrakis(1,3-dimethylureidomethyl)phosphonium chloride (I, R=R'=CH3, R"=H, X=Cl) as a white crystalline solid, mp 187°-189° C. dec. Two recrystallizations from 2-propanol (8 ml/g), followed by drying under vacuum for 2 hr at 56° C. (acetone), gave a 1:1 solvate of the product and 2-propanol, mp 194°-194.5° C. dec.
Name
Quantity
9.53 g
Type
reactant
Reaction Step One
Quantity
17.62 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 80% THPC (59.55 g, 0.25 mol) and 1,3-dimethylurea (88.12 g, 1 mol) was heated to reflux in an oil bath, held at reflux for 4 hrs., allowed to cool, and stripped to dryness in a rotary evaporator. The residue (130.67 g) was shaken with acetonitrile (100 ml) and filtered, giving 29.40 g (25.0%) of tetrakis(1,3-dimethylureidomethyl)phosphonium chloride (I, R=R'=CH3, R"=H, X=Cl) as a white, crystalline solid, mp 189°-190° C. dec. The remainder, a heavy oil, yielded no more product nor water even when subjected to azeotropic distillation with toluene and more 1,3-dimethylurea.
Name
Quantity
59.55 g
Type
reactant
Reaction Step One
Quantity
88.12 g
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.